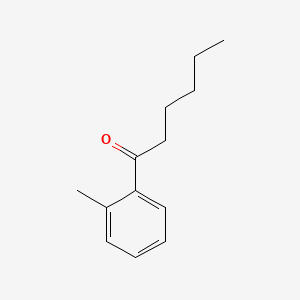

1-(2-Methylphenyl)hexan-1-one

Description

1-(2-Methylphenyl)hexan-1-one is an aromatic ketone featuring a hexanone backbone substituted at the ortho position of the phenyl ring with a methyl group. These analogs are critical in pharmaceutical, agrochemical, and materials science research due to their tunable physicochemical properties .

Structure

3D Structure

Properties

CAS No. |

113630-20-9 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-(2-methylphenyl)hexan-1-one |

InChI |

InChI=1S/C13H18O/c1-3-4-5-10-13(14)12-9-7-6-8-11(12)2/h6-9H,3-5,10H2,1-2H3 |

InChI Key |

NTXYYQUXNBQSIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methylphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbenzene (toluene) with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

[ \text{C}_6\text{H}_5\text{CH}_3 + \text{C}6\text{H}{13}\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)\text{COC}6\text{H}{13} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)hexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 1-(2-Methylphenyl)hexanoic acid.

Reduction: 1-(2-Methylphenyl)hexanol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2-Methylphenyl)hexan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)hexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Implications

1-(2-Methylphenyl)hexan-1-one and its analogs serve as intermediates in drug discovery (e.g., resolvin D1 analogs for osteoarthritis ) and materials science. The ortho-methyl group may enhance metabolic stability compared to polar substituents, making it valuable in pharmacokinetic optimization .

Biological Activity

1-(2-Methylphenyl)hexan-1-one, also known as 6-Chloro-1-(2-methylphenyl)-1-oxohexane, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a hexanone backbone with a 2-methylphenyl substituent. Its structure can be represented as follows:

This configuration influences its interaction with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. It is believed to modulate the activity of certain enzymes and receptors, which can lead to significant physiological effects. The presence of chloro and methylphenyl groups enhances its binding affinity to these targets, potentially influencing neurochemical pathways.

Neuroactivity

Research indicates that compounds structurally similar to this compound may exhibit neuroactive properties. For instance, studies on related compounds have shown that they can activate central nervous system pathways, leading to increased locomotor activity in animal models . This suggests that this compound could have stimulant effects similar to those observed with other psychoactive substances.

Case Studies

Several case studies have explored the biological implications of related compounds:

- Stimulant Effects : A study involving synthetic cathinones revealed that similar compounds can significantly increase dopamine release in the striatum, leading to heightened locomotor activity . This finding underscores the potential for this compound to influence dopaminergic pathways.

- Antioxidant Properties : Research on naphthoquinone derivatives has shown their ability to protect against oxidative damage in cardiomyoblast cells by modulating mitochondrial function and reducing apoptosis markers . This suggests a possible protective role for this compound in cellular stress responses.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.